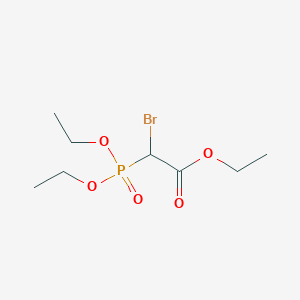

Triethyl phosphonobromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMDGKZDQVZDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446594 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23755-73-9 | |

| Record name | triethyl phosphonobromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonobromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triethyl Phosphonobromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triethyl phosphonobromoacetate, a valuable reagent in organic synthesis. The synthesis is primarily achieved through a Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds. This document outlines the reaction, provides a detailed experimental protocol, and summarizes key data for researchers in the field.

Synthesis of this compound

The synthesis of this compound, also known as ethyl 2-bromo-2-(diethoxyphosphoryl)acetate, is accomplished via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide. To introduce a bromine atom on the α-carbon of the phosphonoacetate, ethyl dibromoacetate is used as the alkyl halide starting material. The reaction proceeds by the formation of a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

The overall reaction is as follows:

P(OCH₂CH₃)₃ + Br₂CHCOOCH₂CH₃ → (CH₃CH₂O)₂P(O)CH(Br)COOCH₂CH₃ + CH₃CH₂Br

Triethyl phosphite + Ethyl dibromoacetate → this compound + Ethyl bromide

Experimental Protocol

Materials:

-

Triethyl phosphite

-

Ethyl dibromoacetate

-

Anhydrous Toluene (or other high-boiling inert solvent)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Reactants: The flask is charged with triethyl phosphite. An equimolar amount of ethyl dibromoacetate is placed in the dropping funnel.

-

Reaction Conditions: The triethyl phosphite is heated to a temperature typically in the range of 120-150°C under an inert atmosphere.

-

Addition of Ethyl Dibromoacetate: Ethyl dibromoacetate is added dropwise from the dropping funnel to the heated triethyl phosphite with vigorous stirring. The rate of addition should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: The reaction mixture is heated and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

Purification

The primary method for purifying this compound is vacuum distillation .

Procedure:

-

The crude reaction mixture is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation.

-

The system is slowly evacuated to the desired pressure.

-

The mixture is heated to distill off any unreacted starting materials and the ethyl bromide byproduct.

-

The fraction corresponding to this compound is then collected at its specific boiling point under the applied vacuum.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | 156 |

| Ethyl dibromoacetate | 617-33-4 | C₄H₆Br₂O₂ | 245.90 | 76-78 @ 12 mmHg[1] |

| This compound | 23755-73-9[2] | C₈H₁₆BrO₅P[2] | 303.09[2] | Not readily available |

Table 2: Spectroscopic Data

Note: Detailed spectroscopic data for this compound is not widely available. The following table provides data for the analogous, non-brominated compound, triethyl phosphonoacetate, for reference.

| Compound | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) | 31P NMR |

| Triethyl phosphonoacetate | 4.17 (q, 4H), 4.11 (q, 2H), 2.97 (d, J=21.8 Hz, 2H), 1.30 (t, 6H), 1.24 (t, 3H) | 166.7 (d, J=5.9 Hz), 62.5 (d, J=6.4 Hz), 61.6, 34.5 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1 | Not readily available |

| This compound | Expected to be similar with a downfield shift for the CH proton due to the presence of the bromine atom. | Expected to show signals corresponding to the ethyl groups and the carbonyl carbon, with the α-carbon signal significantly shifted and split by both phosphorus and bromine. | A Russian journal article from 1975 may contain 31P NMR data, but was not accessible for this review.[3] |

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Michaelis-Arbuzov Reaction Mechanism

Caption: The mechanism of the Michaelis-Arbuzov reaction for this compound synthesis.

References

Spectroscopic Analysis of Triethyl Phosphonobromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data Presentation

Direct experimental spectroscopic data for Triethyl phosphonobromoacetate is not available in the public domain based on the conducted searches. However, the spectroscopic data for the closely related parent compound, Triethyl phosphonoacetate, is well-documented and provides a reliable foundation for predicting the spectral characteristics of its brominated derivative.

NMR Spectroscopic Data of Triethyl phosphonoacetate

The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for Triethyl phosphonoacetate, which serves as a reference for the analysis of this compound.

Table 1: ¹H NMR Data for Triethyl phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.17 | m | 6H | 7 | O-CH₂ (ethoxy groups) |

| 2.97 | d | 2H | 20 | P-CH₂ |

| 1.35 | t | 6H | 7 | CH₃ (phosphonate ethoxy) |

| 1.29 | t | 3H | 7 | CH₃ (acetate ethoxy) |

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Data for Triethyl phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 165.7 | d | 6 | C=O (ester) |

| 62.6 | d | 6 | O-CH₂ (phosphonate ethoxy) |

| 61.4 | s | O-CH₂ (acetate ethoxy) | |

| 34.3 | d | 134 | P-CH₂ |

| 16.4 | d | 7 | CH₃ (phosphonate ethoxy) |

| 14.1 | s | CH₃ (acetate ethoxy) |

Data sourced from publicly available spectral databases.[2]

Table 3: ³¹P NMR Data for Triethyl phosphonoacetate

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~20-25 | s (proton decoupled) | CDCl₃ |

Note: The exact chemical shift can vary depending on the solvent and concentration. The value is referenced against 85% H₃PO₄.[3]

Predicted NMR Spectral Changes for this compound

The introduction of a bromine atom on the alpha-carbon (the P-CH₂ group) is expected to induce the following significant changes in the NMR spectra:

-

¹H NMR: The signal for the alpha-proton (now P-CHBr) will experience a substantial downfield shift due to the electron-withdrawing effect of the bromine atom. Its multiplicity will change from a doublet to a doublet of doublets, arising from coupling to both the phosphorus atom and any adjacent protons (if present).

-

¹³C NMR: The chemical shift of the alpha-carbon (P-CHBr) will also be shifted downfield.

-

³¹P NMR: The chemical shift of the phosphorus atom may experience a minor shift due to the change in the electronic environment of the adjacent carbon.

Infrared (IR) Spectroscopy

The IR spectrum of Triethyl phosphonoacetate exhibits characteristic absorption bands for its functional groups. The spectrum for the brominated derivative is expected to be broadly similar, with the potential for subtle shifts in band positions and the appearance of a C-Br stretching frequency.

Table 4: Characteristic IR Absorption Bands for Triethyl phosphonoacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

Note: These are approximate values and can vary based on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of this compound will be significantly different from that of the parent compound due to the presence of bromine.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Key Feature |

| [M]+, [M+2]+ | Molecular ion peaks | Presence of a 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |

| [M-Br]+ | Fragment ion | Loss of a bromine radical |

| Various | Other fragment ions | Fragmentation of the ethyl and phosphonate groups |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

³¹P NMR Acquisition: Acquire the proton-decoupled spectrum. ³¹P is a sensitive nucleus, and spectra can be obtained relatively quickly.[4]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the ion source. The generated ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectral Interpretation

This diagram outlines the logical connections between the molecular structure of Triethyl phosphonoacetate and its key spectroscopic features.

Caption: Logical relationships in the spectral interpretation of Triethyl phosphonoacetate.

Conclusion

This guide provides a comprehensive framework for understanding the spectroscopic characteristics of this compound. By leveraging the detailed data from the parent compound, Triethyl phosphonoacetate, and applying fundamental principles of spectroscopy, researchers can effectively predict and interpret the NMR, IR, and MS spectra of the brominated derivative. The provided protocols and diagrams serve as practical tools for experimental design and data analysis in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Stability and Storage of Triethyl phosphonobromoacetate

Disclaimer: Publicly available, in-depth stability studies and a comprehensive Safety Data Sheet (SDS) specifically for Triethyl phosphonobromoacetate (CAS 23755-73-9) are limited. Therefore, this guide has been compiled by synthesizing information from safety data for structurally related compounds, such as Triethyl phosphonoacetate and Triethyl phosphate, and from established chemical principles governing the reactivity of phosphonate esters and α-halo esters. The recommendations herein should be supplemented with rigorous in-house evaluation and adherence to all applicable safety regulations.

Chemical and Physical Properties

This compound is an organophosphorus compound containing a phosphonate ester, a carboxylic acid ester, and an alpha-bromo substituent. These functional groups dictate its reactivity and stability. Below is a summary of its known and estimated properties.

| Property | Value |

| CAS Number | 23755-73-9 |

| Molecular Formula | C₈H₁₆BrO₅P |

| Molecular Weight | 303.09 g/mol |

| Appearance | Typically a colorless to light yellow liquid. |

| Boiling Point | Data not widely available; expected to be higher than Triethyl phosphonoacetate (approx. 260 °C) due to the heavier bromine atom. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. Phosphonate esters, in general, are susceptible to hydrolysis in water.[1] |

| Predicted Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] |

Stability Profile

The stability of this compound is influenced by its susceptibility to hydrolysis and reaction with nucleophiles, largely due to the presence of the ester linkages and the reactive carbon-bromine bond.

2.1 Hydrolysis

Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1] The ester linkages (both the carboxylate and the phosphonate) can be cleaved by water. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

2.2 Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, the following should be avoided:

-

Strong Oxidizing Agents: May cause a vigorous reaction.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester groups.[1][3]

-

Moisture: Promotes hydrolysis. Containers should be kept tightly sealed.

-

Heat and Direct Sunlight: Elevated temperatures can accelerate decomposition.

Recommended Storage Conditions

Based on information for analogous compounds and general best practices for reactive chemical intermediates, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential oxidation. |

| Container | Use tightly sealed containers made of a non-reactive material (e.g., amber glass) to protect from light and moisture. |

| Ventilation | Store in a well-ventilated area.[4] |

Potential Degradation Pathways

The primary degradation pathway for this compound is likely hydrolysis. The presence of the electron-withdrawing bromine and phosphonate groups on the alpha-carbon makes the carbonyl group of the ester susceptible to nucleophilic attack by water.

Caption: Plausible hydrolysis pathway for this compound.

Experimental Protocols for Stability Assessment

5.1 Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of a sample of this compound and to detect the presence of degradation products.

-

Methodology:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Use a reverse-phase C18 column.

-

The mobile phase could be a gradient of water and acetonitrile, both with 0.1% formic acid.

-

Detection can be performed using a UV detector at a suitable wavelength (e.g., 210 nm).

-

Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The peak area can be used to quantify the purity.

-

5.2 Accelerated Stability Study

-

Objective: To predict the long-term stability of this compound by subjecting it to elevated temperatures.

-

Methodology:

-

Store aliquots of this compound at elevated temperatures (e.g., 40 °C and 50 °C) and protected from light.

-

At specified time points (e.g., 1, 2, 4, 8 weeks), remove a sample from each temperature condition.

-

Analyze the purity of each sample using the HPLC method described above.

-

Plot the purity versus time for each temperature to determine the rate of degradation. This data can be used to estimate the shelf-life at recommended storage conditions.

-

Caption: Workflow for an accelerated stability study.

Handling and Safety Precautions

Given the predicted hazards, appropriate personal protective equipment and handling procedures are essential.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.[4]

-

Skin Protection: Wear compatible chemical-resistant gloves.[4]

-

Body Protection: Wear a lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.[4]

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash thoroughly after handling.[4]

-

Keep away from incompatible materials.

-

Conclusion

This compound is a reactive intermediate that requires careful storage and handling to maintain its chemical integrity. The primary stability concerns are hydrolysis and reaction with strong acids, bases, and oxidizing agents. By storing it in a cool, dry, and inert environment and by following appropriate safety protocols, its stability can be maximized for research and development applications. It is strongly recommended that users perform their own stability assessments for their specific applications and storage conditions.

References

A Comprehensive Technical Guide to the Safe Handling of Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to Triethyl Phosphonoacetate . No direct Safety Data Sheet (SDS) was found for "Triethyl phosphonobromoacetate," suggesting a possible typographical error in the query. The information provided herein is based on available data for Triethyl Phosphonoacetate.

This technical guide provides an in-depth overview of the safety and handling protocols for Triethyl Phosphonoacetate, a reagent commonly used in laboratory and drug development settings. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Chemical Identification and Physical Properties

Triethyl phosphonoacetate is a clear, light yellow liquid with the following properties:

| Property | Value | Reference |

| Chemical Formula | C8H17O5P | [1] |

| Molecular Weight | 224.19 g/mol | [1] |

| Appearance | Clear light yellow liquid | [2] |

| Boiling Point | 142 - 145 °C at 10 hPa | |

| Density | 1.13 g/cm³ at 25 °C | |

| Vapor Pressure | < 0.01 hPa at 25 °C | |

| Partition Coefficient (log Pow) | 1.13 at 30 °C |

Hazard Identification and Classification

Triethyl phosphonoacetate is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3][4] |

| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life | [3] |

| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [5] |

Signal Word: Warning [1][3][5] or Danger [4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling and storing triethyl phosphonoacetate.

3.1. Handling Procedures:

-

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][5][6][7]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[5]

3.2. Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated location.[1][3][5]

-

The recommended storage temperature is 4°C, with some suppliers recommending -20°C for the pure form.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

4.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3][4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops. | [1][3][4][5] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][3][4][5] |

4.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.[1][4][5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for disposal.[1][4][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential for minimizing exposure.

| Control Measure | Specification | Reference |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [1][3][4] |

| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield. | [1][3][4] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other impervious protective clothing. | [1][3][4][5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [1][3][4][5] |

Firefighting Measures

| Aspect | Guideline | Reference |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][5] |

| Hazardous Combustion Products | Combustion may produce carbon oxides and phosphorus oxides. The substance is combustible. | [3][4] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][3][4] |

Toxicity and Carcinogenicity

| Toxicity Data | Value | Reference |

| Acute Oral Toxicity (Rat) | LD50 > 500 mg/kg | [2] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [1][6] |

Visualized Workflow: Chemical Spill Response

The following diagram illustrates the standardized workflow for responding to a chemical spill of triethyl phosphonoacetate.

Caption: Workflow for a chemical spill response.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. westliberty.edu [westliberty.edu]

- 7. durhamtech.edu [durhamtech.edu]

Triethyl Phosphonobromoacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Triethyl phosphonobromoacetate, a key reagent in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document details its characteristics, synthesis, and application in the Horner-Wadsworth-Emmons reaction, offering a valuable resource for the synthesis of complex molecular architectures.

Physical and Chemical Properties

This compound is a specialty chemical reagent utilized in organic synthesis. At standard conditions, it is presumed to be a colorless to light yellow liquid, a characteristic common to similar phosphonate esters. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 23755-73-9 |

| Molecular Formula | C₈H₁₆BrO₅P |

| Molecular Weight | 303.09 g/mol |

| Boiling Point | 128-131 °C (at 1 Torr)[1] |

| Density | 1.3742 g/cm³[1] |

| Appearance | Colorless to light yellow liquid (inferred) |

| State at STP | Liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, ethyl bromoacetate. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Ethyl bromoacetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and distillation head, add ethyl bromoacetate.

-

Slowly add triethyl phosphite to the reaction flask. An equimolar ratio or a slight excess of triethyl phosphite is typically used.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is generally maintained to ensure a steady reaction rate while allowing for the removal of the ethyl bromide byproduct by distillation.

-

Monitor the progress of the reaction by observing the cessation of ethyl bromide distillation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude this compound can be purified by vacuum distillation.

Characterization:

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (P=O, C=O, C-O).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. The use of phosphonates like this compound offers several advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that is easily removed during workup.

The reaction typically proceeds through the deprotonation of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the desired alkene and a phosphate ester byproduct. The HWE reaction generally favors the formation of the (E)-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound

-

Aldehyde or Ketone

-

Base (e.g., Sodium hydride, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, prepare a suspension of the base in the anhydrous solvent.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound in the anhydrous solvent to the cooled suspension.

-

Stir the mixture at 0 °C for a specified time to allow for the formation of the phosphonate carbanion.

-

Add a solution of the aldehyde or ketone in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

References

Technical Guide: Solubility and Application of Triethyl Phosphonobromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethyl phosphonobromoacetate in common organic solvents. Recognizing the limited availability of public quantitative data, this document furnishes a detailed experimental protocol for its determination. Furthermore, it visualizes the principal synthetic application of this reagent, the Horner-Wadsworth-Emmons reaction, through detailed diagrams and workflows.

Solubility Profile of this compound

This compound is an important reagent in organic synthesis, primarily utilized for the creation of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.[1][2] Its solubility is a critical parameter for reaction setup, optimization, and purification processes.

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Structurally, as a phosphonate ester, it is anticipated to be soluble in a wide array of common organic solvents, ranging from polar aprotic (e.g., THF, DCM) to nonpolar (e.g., toluene, hexanes), though its polarity suggests lower solubility in the latter.

Given this data gap, researchers are encouraged to determine solubility experimentally for their specific applications. The following table is provided as a structured template for recording such empirical data.

Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Acetonitrile (MeCN) | ||||

| Dimethylformamide (DMF) | ||||

| Toluene | ||||

| Hexanes | ||||

| Ethyl Acetate | ||||

| Ethanol | ||||

| Methanol |

Table 1: Template for Recording Experimental Solubility Data.

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of this compound solubility, a robust and widely accepted method.

Methodology: Isothermal Shake-Flask Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (anhydrous, analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.0001 g)

-

Vials for solvent evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvation: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. Vigorous agitation is necessary.

-

Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid residue.

-

Filtration: Attach a 0.2 μm syringe filter to the syringe and dispense the saturated solution into a new, pre-weighed evaporation vial. This step removes any microscopic solid particles. Record the exact volume or mass of the filtered solution.

-

Solvent Evaporation: Remove the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen, or by using a rotary evaporator, followed by drying in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Quantification: Weigh the evaporation vial containing the dried solute. The difference between this final weight and the initial weight of the empty vial gives the mass of dissolved this compound.

-

Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

Caption: A flowchart of the experimental workflow for solubility determination.

Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for synthesizing α,β-unsaturated esters, predominantly with E-stereoselectivity.[1][3][4] The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone.

The mechanism proceeds through several key steps:

-

Deprotonation: A base (e.g., NaH, BuLi) removes the acidic proton alpha to the phosphonate and ester groups, creating a nucleophilic phosphonate carbanion.[1][3]

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step.[1]

-

Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, eliminating a water-soluble phosphate byproduct and forming the carbon-carbon double bond of the final alkene product.[2][4]

Caption: The reaction pathway for the Horner-Wadsworth-Emmons olefination.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonobromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes. A key advantage of the HWE reaction over the traditional Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, simplifying purification. This document provides detailed application notes and protocols for the HWE reaction utilizing triethyl phosphonobromoacetate, a reagent that facilitates the synthesis of valuable α-bromo-α,β-unsaturated esters. These products are versatile intermediates in medicinal chemistry and drug development, serving as precursors for a variety of complex molecular architectures.

The reaction involves the deprotonation of this compound to form a stabilized phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate salt to yield the α-bromo-α,β-unsaturated ester, typically with a high degree of stereoselectivity.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

-

Deprotonation: A base abstracts the acidic α-proton from this compound to generate a phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions. Generally, the use of unstabilized ylides in Wittig-type reactions favors the Z-alkene, whereas the stabilized phosphonate carbanions in the HWE reaction predominantly yield the E-alkene due to thermodynamic control. However, the stereoselectivity can be tuned by modifying the phosphonate reagent or the reaction conditions.

Applications in Drug Development

α-Bromo-α,β-unsaturated esters are valuable precursors in the synthesis of various biologically active molecules. The presence of the bromine atom and the electron-withdrawing ester group makes the double bond susceptible to a range of chemical transformations, including:

-

Cross-coupling reactions: The vinyl bromide moiety can participate in Suzuki, Stille, and other cross-coupling reactions to introduce diverse substituents.

-

Michael additions: The electron-deficient alkene is an excellent Michael acceptor, allowing for the introduction of various nucleophiles at the β-position.

-

Synthesis of heterocycles: These compounds can serve as building blocks for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

-

Precursors to α-amino acids and peptides: The α-bromo group can be displaced by nitrogen nucleophiles to afford α-amino acid derivatives.

For instance, α-bromoacryloyl amides, derived from α-bromo-α,β-unsaturated esters, have been investigated for their antileukemic activity.[1]

Data Presentation

The following tables summarize the quantitative data for the Horner-Wadsworth-Emmons reaction with this compound and various aldehydes, showcasing the typical yields and stereoselectivity.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 | [2] |

| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | 92 | >95:5 | [2] |

| 4-Nitrobenzaldehyde | NaH | THF | rt | - | 85 | - | [3] |

| 4-Methoxybenzaldehyde | NaH | THF | rt | - | 88 | - | [3] |

| 2-Naphthaldehyde | NaH | THF | rt | - | 89 | - | [3] |

Table 2: Reaction with Aliphatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 2 | 88 | >95:5 | [2] |

| Heptanal | DBU, K₂CO₃ | neat | rt | - | - | 99:1 | [4] |

| 3-Phenylpropanal | i-PrMgCl | THF | reflux | - | - | 87:13 | [5] |

| Isovaleraldehyde | NaH | THF | rt | - | 82 | - | [3] |

Table 3: Reaction with Heteroaromatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| 2-Furaldehyde | NaH | THF | rt | - | 86 | - | [3] |

| 2-Thiophenecarboxaldehyde | NaH | THF | rt | - | 87 | - | [3] |

| Pyridine-2-carboxaldehyde | NaH | THF | rt | - | 80 | - | [3] |

Experimental Protocols

The following are general protocols for the Horner-Wadsworth-Emmons reaction with this compound. Safety Precaution: this compound and many of the reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Procedure using Sodium Hydride

This protocol is a widely applicable method for the reaction of various aldehydes with this compound.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

-

Reaction with Aldehyde:

-

Cool the resulting ylide solution back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

-

Protocol 2: One-Pot Procedure for the Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters from Alcohols

This protocol describes a one-pot tandem oxidation-Wittig type reaction to produce predominantly Z-configured α-bromo-α,β-unsaturated esters directly from alcohols.[6]

Materials:

-

(Carboethoxymethylene)triphenylphosphorane

-

N-Bromosuccinimide (NBS)

-

Alcohol (e.g., benzyl alcohol)

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Celite

Procedure:

-

To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol) and N-bromosuccinimide (1.4 mmol) in CH₂Cl₂ (12 mL), add the alcohol (1 mmol) and activated manganese dioxide (10 mmol).

-

Sonicate the mixture for 10 hours.

-

Filter the reaction mixture through a pad of Celite and wash the Celite pad with CH₂Cl₂.

-

Concentrate the combined organic filtrates under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired (Z)-α-bromo-α,β-unsaturated ester.

Mandatory Visualization

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Caption: General reaction scheme for the HWE reaction.

References

- 1. Design, synthesis, and biological evaluation of hybrid molecules containing alpha-methylene-gamma-butyrolactones and alpha-bromoacryloyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction - 1287 Words | Bartleby [bartleby.com]

- 4. benchchem.com [benchchem.com]

- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of α-Bromo-α,β-Unsaturated Esters using Triethyl Phosphonobromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] A key application of the HWE reaction is the stereoselective synthesis of α,β-unsaturated esters. This document provides detailed application notes and experimental protocols for the synthesis of α-bromo-α,β-unsaturated esters employing triethyl phosphonobromoacetate. These α-halo-substituted unsaturated esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds.[2] The presence of the α-bromo substituent provides a handle for further functionalization, such as cross-coupling reactions, making these compounds versatile building blocks in medicinal chemistry.[3]

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble dialkyl phosphate byproduct, which simplifies purification.[1] The reaction typically proceeds via the following steps:

-

Deprotonation: A base is used to abstract the acidic α-proton from the this compound, generating a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the α-bromo-α,β-unsaturated ester and a diethyl phosphate salt.

The stereochemical outcome of the HWE reaction is influenced by the nature of the reactants, the base, and the reaction conditions. Generally, the use of unstabilized phosphonates or specific reaction conditions (e.g., Still-Gennari modification) can favor the formation of (Z)-alkenes. However, for stabilized phosphonates like this compound, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[4]

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction of α-bromo phosphonates with various aldehydes. While specific data for this compound is limited in readily available literature, the data for analogous diphenylphosphonoacetates provides a strong indication of the expected outcomes. The reaction generally affords good to excellent yields and high (E)-selectivity.[3]

| Aldehyde (R-CHO) | R Group | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | Phenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 95 | 98:2 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 99 | 97:3 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 96 | >98:2 |

| 2-Naphthaldehyde | 2-Naphthyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 92 | 98:2 |

| Cinnamaldehyde | Phenylvinyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 85 | >98:2 |

| Cyclohexanecarboxaldehyde | Cyclohexyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 70 | 80:20 |

| Heptanal | Hexyl | Ethyl bromo(diphenylphosphono)acetate | NaH | THF | 0 | 78 | 85:15 |

Data adapted from reactions using ethyl bromo(diphenylphosphono)acetate, which is expected to have similar reactivity to this compound.[3]

Experimental Protocols

Preparation of this compound

This compound can be prepared via the Michaelis-Arbuzov reaction of ethyl bromoacetate with triethyl phosphite.

Materials:

-

Ethyl bromoacetate

-

Triethyl phosphite

-

Anhydrous toluene (optional, for solvent-based reaction)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).

-

Slowly add ethyl bromoacetate (1.0 equivalent) to the triethyl phosphite at room temperature. The reaction is often exothermic.

-

Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

-

After cooling to room temperature, the product can be purified by vacuum distillation to afford this compound as a colorless oil.

General Protocol for the Synthesis of α-Bromo-α,β-Unsaturated Esters

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using sodium hydride as the base.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.1 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension via a syringe or dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which time the solution should become clear.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure α-bromo-α,β-unsaturated ester.

Caption: General experimental workflow for the HWE synthesis.

Applications in Research and Drug Development

α-Bromo-α,β-unsaturated esters are versatile intermediates in organic synthesis and hold significant potential in the field of drug development. The α,β-unsaturated carbonyl moiety is a common structural motif in many biologically active compounds and natural products.[5] The presence of the α-bromo substituent provides a site for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening.

Key Applications:

-

Intermediate for Cross-Coupling Reactions: The vinyl bromide functionality can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings), allowing for the introduction of a wide range of substituents at the α-position. This is a powerful strategy for building molecular complexity.[3]

-

Michael Acceptors: The electron-deficient double bond of α,β-unsaturated esters makes them susceptible to nucleophilic attack in Michael additions. In a biological context, this reactivity can be exploited for the covalent modification of biological targets, such as enzyme active sites. This has been explored in the design of irreversible inhibitors.

-

Precursors to Bioactive Molecules: α-Bromo-α,β-unsaturated esters serve as precursors for the synthesis of various classes of compounds with demonstrated biological activity. For instance, they can be used to synthesize substituted chromenones and other heterocyclic systems that have shown potent in vitro anticancer activity.

-

Synthesis of Natural Products: The stereoselective formation of trisubstituted alkenes is a common challenge in the total synthesis of natural products. The HWE reaction of α-bromo phosphonates provides a reliable method for constructing such motifs. For example, a highly stereoselective synthesis of (E)-α-bromoacrylates was a key step in the total synthesis of plaunotol, a compound with antibacterial activity against Helicobacter pylori.

-

Anticancer Drug Discovery: The α,β-unsaturated carbonyl scaffold has been incorporated into numerous compounds designed as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6] While direct examples of FDA-approved drugs synthesized via this specific method are not readily apparent, the utility of the resulting α-bromo-α,β-unsaturated esters as versatile building blocks in medicinal chemistry is clear. For example, α-bromoacryloyl lexitropsin conjugates have been synthesized and evaluated for their biological activity.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound provides an efficient and stereoselective route to α-bromo-α,β-unsaturated esters. These compounds are valuable synthetic intermediates with significant applications in medicinal chemistry and drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the pharmaceutical and related industries to utilize this powerful synthetic methodology.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Preparation of (E)-α-Bromoacrylates from Mixtures of Brominated Ando Phosphonates [organic-chemistry.org]

- 4. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Reaction of Triethyl Phosphonobromoacetate with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of triethyl phosphonobromoacetate with aldehydes and ketones represents a specialized application of the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][2] This particular variation provides a reliable and stereoselective route to α-bromo-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The electron-withdrawing bromo substituent and the ester group activate the phosphonate for deprotonation and subsequent olefination. The resulting α-bromoacrylates are versatile precursors for a variety of transformations, including cross-coupling reactions, conjugate additions, and the introduction of trifluoromethyl groups, making them highly relevant in drug development.[3]

The HWE reaction, in general, offers significant advantages over the traditional Wittig reaction. The phosphonate carbanions are typically more nucleophilic than their phosphonium ylide counterparts, and the water-soluble phosphate byproducts are easily removed during workup, simplifying purification.[1][2] The reaction with aldehydes is often highly stereoselective, predominantly yielding the (E)-isomer of the α-bromo-α,β-unsaturated ester.[1] However, the stereoselectivity with ketones can be less pronounced.[4]

These application notes provide an overview of the reaction, detailed experimental protocols, and a summary of expected outcomes with various substrates.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via the well-established Horner-Wadsworth-Emmons mechanism:

-

Deprotonation: A base is used to deprotonate the α-carbon of the this compound, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product (the α-bromo-α,β-unsaturated ester) and a water-soluble diethyl phosphate salt.

The stereochemical outcome of the reaction is largely dictated by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. For reactions with aldehydes, the transition state leading to the (E)-alkene is generally lower in energy, resulting in high (E)-selectivity.[1] Factors influencing stereoselectivity include the nature of the base, solvent, and reaction temperature. Aromatic aldehydes, in particular, tend to yield the (E)-isomer with high selectivity.[1]

Experimental Protocols

The following protocols provide general procedures for the reaction of this compound with aldehydes and ketones. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base) may be necessary for specific substrates.

Protocol 1: General Procedure for Reaction with Aldehydes using Sodium Hydride

This protocol is suitable for a wide range of aldehydes to produce the corresponding (E)-α-bromo-α,β-unsaturated esters.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

-

Reaction with the Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography, TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-bromo-α,β-unsaturated ester.

-

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This modified procedure is beneficial for aldehydes that are sensitive to strong bases like NaH.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous lithium chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and anhydrous acetonitrile.

-

Add this compound (1.2 equivalents) to the suspension.

-

Add the aldehyde (1.0 equivalent) to the mixture.

-

-

Reaction Execution:

-

Cool the mixture to 0 °C.

-

Add DBU (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

-

Data Presentation

The following tables summarize typical yields for the reaction of phosphonate reagents with various aldehydes and ketones under HWE conditions. While specific data for this compound is not extensively tabulated in the literature, the data for analogous reactions provides a reasonable expectation of outcomes.

Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes

| Aldehyde | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 |

| 4-Chlorobenzaldehyde | NaH | DME | rt, 12 h | Ethyl 4-chlorocinnamate | 92 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | 88 | >95:5 |

| Heptanal | DBU, K₂CO₃ | neat | rt | Ethyl non-2-enoate | - | 99:1 |

Data for illustrative purposes, adapted from similar HWE reactions.

Table 2: One-Pot Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters from Alcohols via a Wittig-Type Reaction

While not a direct HWE reaction with this compound, this data illustrates the synthesis of similar products and their yields from a range of starting materials.

| Entry | Alcohol | Product | Yield (%) | Z:E Ratio |

| 1 | Benzyl alcohol | 81 | >98:2 | |

| 2 | 4-Methylbenzyl alcohol | 83 | >98:2 | |

| 3 | 4-Methoxybenzyl alcohol | 80 | >98:2 | |

| 4 | 4-Chlorobenzyl alcohol | 85 | >98:2 | |

| 5 | Cinnamyl alcohol | 78 | >98:2 | |

| 6 | 1-Hexanol | 45 | >98:2 |

Source: Adapted from a facile one-pot synthesis of (Z)-α–bromo-α,β-unsaturated esters from alcohols.[3]

Applications in Drug Development

α-Bromo-α,β-unsaturated esters are valuable intermediates in medicinal chemistry and drug development. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

-

Precursors for Novel Amino Acids: The double bond can be subjected to conjugate addition with various nucleophiles, and the bromine atom can be displaced, providing routes to complex and unnatural amino acid derivatives for incorporation into peptides or as standalone therapeutic agents.

-

Michael Acceptors: The electrophilic nature of the double bond makes these compounds effective Michael acceptors, allowing for the covalent modification of biological targets. This property is exploited in the design of enzyme inhibitors and other targeted therapies.

-

Cross-Coupling Reactions: The vinyl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.

-

Synthesis of Heterocycles: α-Bromoacrylates can serve as building blocks for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

-

Introduction of Fluorine: The bromo substituent can be a precursor for the introduction of fluorine or trifluoromethyl groups, which are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity.[3]

Visualizations

Reaction Mechanism

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow

References

Stereoselectivity of the Horner-Wadsworth-Emmons reaction using Triethyl phosphonobromoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for controlling the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction. While the query specified "Triethyl phosphonobromoacetate," the standard and widely utilized reagent in this context is Triethyl phosphonoacetate . The "bromo" component typically refers to ethyl bromoacetate, a precursor for synthesizing the phosphonate reagent via the Michaelis-Arbuzov reaction. This document will focus on the applications of triethyl phosphonoacetate in stereoselective alkene synthesis and will also address the synthesis of α-bromo-α,β-unsaturated esters, a related transformation.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, which simplifies purification.[3] A key feature of the HWE reaction is the ability to control the stereochemical outcome, allowing for the selective synthesis of either (E)- or (Z)-alkenes by carefully selecting the reaction conditions and phosphonate reagent.[4][5]

General Reaction Mechanism

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.[1][2]

-

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a phosphate byproduct.[2]

The stereoselectivity of the reaction is largely determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Data Presentation: Stereoselectivity of the HWE Reaction

The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the structure of the phosphonate reagent.

(E)-Selective HWE Reactions

Standard HWE reaction conditions typically favor the formation of the thermodynamically more stable (E)-alkene.[1][5] This is often achieved using strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). For base-sensitive substrates, milder conditions developed by Masamune and Roush, employing lithium chloride (LiCl) and a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU), also provide high (E)-selectivity.[1][6]

| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | >98:2 |

| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | >95:5 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | >95:5 |

| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 90:10 |

| Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl cinnamate | >99:1 |

| Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | Ethyl non-2-enoate | 99:1 |

Data compiled from multiple sources.[4][5]

(Z)-Selective HWE Reactions (Still-Gennari Modification)

To achieve high (Z)-selectivity, the Still-Gennari modification is employed.[1][7] This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with strongly dissociating conditions, typically potassium hexamethyldisilazide (KHMDS) as the base and 18-crown-6 as an additive in THF at low temperatures.[1]

| Aldehyde | Phosphonate Reagent | Base/Additive | Solvent | Conditions | Product | Z/E Ratio |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 °C | Methyl 3-(p-tolyl)acrylate | >95:5 |

| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 °C | Methyl cinnamate | 97:3 |

| Octanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | -20 °C | Methyl dec-2-enoate | 88:12 |

Data compiled from multiple sources.[4][8]

Experimental Protocols

Protocol for (E)-Selective HWE Reaction (Standard Conditions)

This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate using sodium hydride to yield an (E)-α,β-unsaturated ester.

Materials:

-

Aldehyde (1.0 mmol)

-

Triethyl phosphonoacetate (1.1 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-